

# Spectroscopic analysis (NMR, IR, UV-Vis) of phenoxyethanol for identification

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## Compound of Interest

Compound Name: **Phenoxyethanol**

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## Spectroscopic Identification of Phenoxyethanol: A Technical Guide

An in-depth guide for researchers, scientists, and drug development professionals on the spectroscopic analysis of **phenoxyethanol** using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy for unambiguous identification and quality control.

**Phenoxyethanol (2-phenoxyethanol)** is a widely utilized preservative in pharmaceutical formulations, cosmetics, and vaccines, prized for its broad-spectrum antimicrobial activity and chemical stability.<sup>[1][2]</sup> Its effective and safe use necessitates stringent identity and purity confirmation, for which spectroscopic methods are indispensable. This technical guide provides a comprehensive overview of the application of NMR, IR, and UV-Vis spectroscopy for the definitive identification of **phenoxyethanol**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of a compound by analyzing the magnetic properties of its atomic nuclei. For **phenoxyethanol** ( $C_8H_{10}O_2$ ),  $^1H$  (proton) and  $^{13}C$  (carbon-13) NMR are primary tools for structural elucidation.

## $^1H$ NMR Spectroscopy

Proton NMR provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The  $^1\text{H}$  NMR spectrum of **phenoxyethanol** is characterized by distinct signals corresponding to the aromatic and aliphatic protons.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **Phenoxyethanol**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~7.24 - 7.32	Multiplet	2H	Ar-H (meta)
~6.90 - 6.96	Multiplet	3H	Ar-H (ortho, para)
~4.11	Triplet	2H	-O-CH <sub>2</sub> -
~3.94	Triplet	2H	-CH <sub>2</sub> -OH
~2.5 (variable)	Broad Singlet	1H	-OH

Note: Chemical shifts can vary slightly depending on the solvent and spectrometer frequency. Data presented is a representative compilation from various sources using  $\text{CDCl}_3$  as a solvent.  
[\[1\]](#)[\[3\]](#)

## $^{13}\text{C}$ NMR Spectroscopy

Carbon-13 NMR provides information about the different carbon environments in the molecule. The proton-decoupled  $^{13}\text{C}$  NMR spectrum of **phenoxyethanol** will show distinct peaks for each unique carbon atom.

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **Phenoxyethanol**

Chemical Shift ( $\delta$ ) ppm	Assignment
~158.0	Ar-C (quaternary, C-O)
~129.5	Ar-C (meta)
~121.0	Ar-C (para)
~114.6	Ar-C (ortho)
~69.2	-O-CH <sub>2</sub> -
~61.2	-CH <sub>2</sub> -OH

Note: Chemical shifts can vary slightly depending on the solvent. Data presented is a representative compilation from various sources using CDCl<sub>3</sub> as a solvent.[1][4][5]

## Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The resulting spectrum provides a "fingerprint" of the molecule, with specific peaks corresponding to different functional groups.

Table 3: Characteristic IR Absorption Bands for **Phenoxyethanol**

Wavenumber (cm <sup>-1</sup> )	Bond Vibration	Functional Group
~3350 (broad)	O-H stretch	Alcohol
~3060, 3040	C-H stretch	Aromatic
~2930, 2870	C-H stretch	Aliphatic (CH <sub>2</sub> )
~1600, 1500	C=C stretch	Aromatic ring
~1240	C-O stretch	Aryl ether
~1040	C-O stretch	Primary alcohol
~750, 690	C-H bend	Monosubstituted benzene

Note: Peak positions and intensities can be influenced by the sampling method (e.g., neat liquid, KBr pellet, ATR).[1][6]

## Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions. For **phenoxyethanol**, the absorption is due to the  $\pi \rightarrow \pi^*$  transitions within the benzene ring.

Table 4: UV-Vis Spectroscopic Data for **Phenoxyethanol**

Solvent	$\lambda_{\text{max}}$ (nm)
Methanol	~269, ~275
Aqueous	~269, ~275

Note: The UV spectrum of an aqueous solution of 2-**phenoxyethanol** shows no significant absorbance above 290 nm.[1][7][8]

## Experimental Protocols

### NMR Sample Preparation and Data Acquisition

A consistent experimental protocol is crucial for obtaining high-quality, reproducible NMR data. [9]

- Sample Preparation:
  - Weigh approximately 10-20 mg of the **phenoxyethanol** sample.
  - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d,  $\text{CDCl}_3$ ).[9]
  - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ( $\delta = 0.00$  ppm).[9]
  - Transfer the solution to a clean, dry 5 mm NMR tube.

- Data Acquisition ( $^1\text{H}$  NMR):
  - Insert the NMR tube into the spectrometer.
  - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
  - Acquire the  $^1\text{H}$  NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans to achieve a good signal-to-noise ratio.[9]
- Data Acquisition ( $^{13}\text{C}$  NMR):
  - Acquire a proton-decoupled  $^{13}\text{C}$  NMR spectrum.
  - A greater number of scans is typically required due to the low natural abundance of the  $^{13}\text{C}$  isotope.[9]
- Data Processing:
  - Apply a Fourier transform to the acquired free induction decays (FIDs).
  - Phase the spectra to ensure all peaks are in the positive absorptive mode.
  - Calibrate the chemical shift axis using the TMS signal at 0 ppm.
  - Integrate the peaks in the  $^1\text{H}$  NMR spectrum to determine the relative proton ratios.[9]

## IR Sample Preparation and Data Acquisition

The sample preparation method for IR spectroscopy depends on the physical state of the sample. As **phenoxyethanol** is a slightly viscous liquid at room temperature, the neat liquid method is most appropriate.[7][10]

- Sample Preparation (Neat Liquid):
  - Place a small drop of **phenoxyethanol** onto the surface of one KBr or NaCl plate.
  - Place a second plate on top and gently rotate to form a thin, uniform film between the plates.

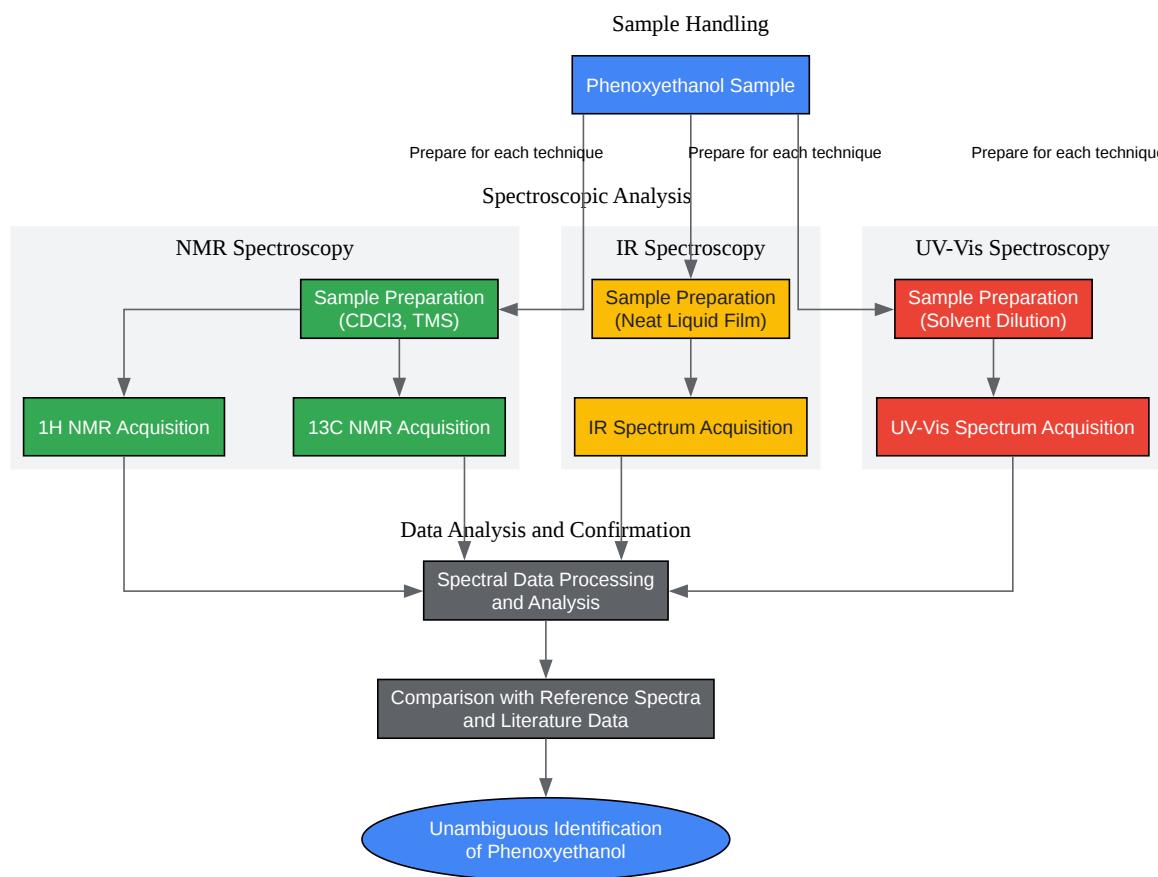
- Ensure there are no air bubbles in the film.
- Data Acquisition:
  - Place the sample holder with the prepared plates into the IR spectrometer.
  - Acquire a background spectrum of the empty beam path.
  - Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

## UV-Vis Sample Preparation and Data Acquisition

- Sample Preparation:
  - Prepare a stock solution of **phenoxyethanol** in a suitable UV-transparent solvent (e.g., methanol, ethanol, or water).
  - Perform serial dilutions to obtain a final concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1 - 1.0 AU).
  - Prepare a blank sample containing only the solvent.[\[11\]](#)
- Data Acquisition:
  - Turn on the UV-Vis spectrophotometer and allow the lamps to warm up and stabilize.[\[12\]](#)
  - Set the desired wavelength range for the scan (e.g., 200-400 nm).
  - Fill a quartz cuvette with the blank solvent and place it in the spectrophotometer to measure the baseline.
  - Rinse the cuvette with the sample solution before filling it with the sample.
  - Place the sample cuvette in the spectrophotometer and acquire the absorbance spectrum.  
[\[11\]](#)[\[12\]](#)

# Logical Workflow for Identification

The following diagram illustrates the logical workflow for the spectroscopic identification of **phenoxyethanol**.



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